Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 637301-17-8) is a bicyclic compound featuring a nitrogen atom (azabicyclo) and a formyl (-CHO) group at the 8-position of the bicyclo[3.2.1]octane scaffold. The tert-butyl carbamate (Boc) group at the 3-position acts as a protective group for the amine, enhancing stability and solubility during synthetic processes . This compound is primarily utilized as a building block in pharmaceutical and organic synthesis, particularly in the development of bioactive molecules targeting low-druggability proteins, such as protein-protein interactions (PPIs) . Its formyl group enables versatile reactivity, including nucleophilic additions and reductive aminations, making it valuable for constructing complex molecular architectures.
Properties
IUPAC Name |
tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(7-14)11(9)8-15/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDUCVSSUFQWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Sequence
The synthesis begins with the Reformatsky reagent derived from tert-butyl iodoacetate and zinc dust in THF. This reagent reacts with silyl-protected aldehydes at elevated temperatures (65°C) to form β-hydroxy esters. Subsequent sodium borohydride reduction in aqueous micellar aggregates at 0–5°C ensures diastereomeric excess >80%.
Cyclization and Protection
Cyclization of the diol intermediate with 2,2-dimethoxypropane in dichloromethane, catalyzed by D-camphor-10-sulfonic acid, yields the isopropylidene-protected bicyclo[3.2.1]octane. Optimal conditions (40°C, 24 hours) prevent side reactions while maintaining stereochemical integrity.
Organocatalytic Enantioselective Methods
Intramolecular Michael Addition
Organocatalysts such as Hayashi-Jørgensen derivatives enable asymmetric synthesis of the bicyclo[3.2.1] scaffold. For example, β-ketoesters react with α,β-unsaturated aldehydes in chloroform under microwave irradiation, achieving 75% yield and 73% enantiomeric excess. DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates.
Domino Michael-Aldol Reactions
Chiral amine catalysts (e.g., quinine derivatives) facilitate domino reactions between β,γ-unsaturated amides and ketoesters. This method constructs the bicyclic core in a single step with >20:1 diastereoselectivity and 54–73% enantiomeric excess. Polar aprotic solvents like toluene improve stereochemical outcomes compared to dichloromethane.
Racemate Resolution and Esterification
Chiral Acid Salification
Racemic intermediates are resolved via benzyl ester formation followed by salification with chiral acids (e.g., camphorsulfonic acid). Crystallization from n-heptane isolates enantiopure tert-butyl carboxylates with >95% purity.
Oxidative Functionalization
The 8-formyl group is introduced through TEMPO-mediated oxidation of hydroxymethyl precursors. Copper(II) acetate and diimine ligands in methanol selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Purification and Crystallization
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients. Crystallization from n-heptane at −20°C removes residual diastereomers, yielding tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate with ≥99% HPLC purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Tert-butyl 8-carboxy-3-azabicyclo[3.2.1]octane-3-carboxylate.
Reduction: Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate has been investigated for its role in developing new therapeutic agents. Its bicyclic structure allows for the modification of pharmacological properties, enhancing the efficacy and specificity of potential drugs.
- Case Study : Research has shown that derivatives of this compound can exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes. For instance, modifications to the azabicyclo framework have led to compounds with improved binding affinities and selectivity for certain targets, suggesting their potential as lead compounds in drug discovery efforts .
2. Antimicrobial Activity
Studies indicate that compounds related to this compound demonstrate antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance.
- Research Findings : A series of derivatives were tested against a panel of bacterial strains, showing promising results in inhibiting growth at low concentrations. The structure-activity relationship (SAR) studies highlighted specific functional groups that enhance antimicrobial efficacy .
Material Sciences
1. Synthesis of Functional Materials
The unique structural characteristics of this compound make it a suitable candidate for creating functional materials, such as polymers and nanomaterials.
- Application Example : Researchers have utilized this compound as a precursor for synthesizing polymeric materials with tailored properties, including enhanced mechanical strength and thermal stability . The incorporation of azabicyclic units into polymer backbones has been shown to improve the overall performance of the materials in various applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Drug development and optimization | Enhanced binding affinities in modified derivatives |
| Antimicrobial Activity | Antibacterial agents | Effective against resistant bacterial strains |
| Material Sciences | Synthesis of polymers and nanomaterials | Improved mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, modulating its activity and leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate with structurally related azabicyclic compounds, focusing on functional group variations, ring modifications, and applications.
Functional Group Variations at the 8-Position
Key Insights :
- The formyl derivative (8-CHO) offers superior reactivity for cross-coupling and condensation reactions compared to the oxo (8=O) or hydroxyl (8-OH) analogs .
- The aminoethyl-substituted compound introduces a secondary amine, expanding utility in chelation or metal-catalyzed reactions .
Ring Structure Modifications
Key Insights :
- Positional isomerism (e.g., 6-oxo vs. 8-oxo) alters electronic distribution, impacting binding affinity in biological systems .
Biological Activity
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate, with the CAS number 637301-17-8, is a bicyclic compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound has a molecular formula of C13H21NO3 and a molecular weight of 239.32 g/mol.
Chemical Structure
The compound features a tert-butyl group, an azabicyclic framework, and a carboxylate moiety, which contribute to its biological activity. The structure can be represented as follows:
- SMILES : CC(C)(C)OC(=O)N1CC2CCC(C1)C2C=O
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly those involving opioid receptors. This interaction can modulate pain perception and has implications for developing analgesic agents.
Case Studies and Research Findings
-
Opioid Receptor Interaction :
A study explored the effects of azabicyclo compounds on mu-opioid receptors, revealing that certain derivatives exhibit antagonist properties, potentially useful for pain management without the risk of addiction associated with traditional opioids . -
Antimicrobial Activity :
Preliminary investigations into the antimicrobial properties of related azabicyclo compounds suggest that they may inhibit bacterial growth through disruption of cell membrane integrity . This highlights their potential as lead compounds in antibiotic development. -
Neuroprotective Effects :
Some derivatives have shown promise in neuroprotection, possibly through the modulation of neuroinflammatory pathways . These findings suggest potential applications in treating neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | Structure | Modulates protein-protein interactions; potential use in cancer therapy |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Structure | Exhibits neuroprotective properties; potential for treating neurodegenerative disorders |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Two primary methodologies are employed:
- Stereocontrolled cyclization : Starting from acyclic precursors with pre-defined stereochemistry, enabling precise control over the bicyclic structure. For example, ring-closing metathesis or intramolecular aldol reactions under mild acidic/basic conditions .
- Desymmetrization of tropinone derivatives : Achiral tropinone derivatives are modified using chiral catalysts or auxiliaries to induce asymmetry. This approach often requires low temperatures (-20°C to 0°C) and anhydrous solvents (e.g., THF or DCM) to minimize racemization .
Key factors affecting yield : - Temperature control during cyclization (higher temperatures may lead to byproducts).
- Purity of starting materials (e.g., tropinone derivatives must be free of keto-enol tautomers).
- Catalyst loading (e.g., 5–10 mol% for chiral catalysts) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct signals for the formyl proton (δ 9.5–10.0 ppm), tert-butyl group (δ 1.2–1.4 ppm), and bicyclic protons (δ 2.5–4.0 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and bicyclic carbons (δ 25–60 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₃H₂₁NO₃) with an exact mass of 239.1522 g/mol .
- Chiral HPLC : Essential for verifying enantiopurity, particularly when using desymmetrization strategies. A Chiralpak® AD-H column with hexane/isopropanol (90:10) is commonly employed .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes between enantioselective synthesis and desymmetrization approaches?
Discrepancies often arise due to competing reaction pathways (e.g., epimerization during workup). Mitigation strategies include:
- In situ quenching : Immediate neutralization of reaction mixtures to prevent acid/base-mediated racemization .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and optimize chiral catalyst design .
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor the desired stereoisomer. For example, shorter reaction times (2–4 hrs) may favor kinetic products, while prolonged heating (12–24 hrs) leads to thermodynamic stabilization .
Q. What strategies optimize the formyl group’s reactivity for downstream functionalization without degrading the bicyclic scaffold?
The formyl group is susceptible to oxidation and nucleophilic attack, requiring careful handling:
- Protection-deprotection : Use of diethyl acetal protection (e.g., ethylene glycol under acidic conditions) before harsh reactions. Deprotection is achieved via hydrolysis with dilute HCl .
- Selective reduction : Sodium borohydride at -78°C selectively reduces the formyl group to a hydroxymethyl derivative without affecting the ester moiety .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aromatic substituents .
Q. How does the 8-azabicyclo[3.2.1]octane scaffold influence biological activity in tropane alkaloid derivatives?
The scaffold’s rigidity and nitrogen positioning enable interactions with biological targets:
- Anticholinergic activity : The bicyclic structure mimics acetylcholine’s geometry, allowing competitive binding to muscarinic receptors. Substituents at the 8-position (e.g., formyl) modulate selectivity for M₁ vs. M₃ receptor subtypes .
- Analgesic potential : Derivatives with electron-withdrawing groups (e.g., nitro or cyano) at the 3-position show enhanced binding to κ-opioid receptors in vitro (IC₅₀ < 100 nM) .
- Metabolic stability : The tert-butyl ester group reduces hepatic clearance by resisting esterase hydrolysis, as shown in microsomal stability assays (t₁/₂ > 120 mins) .
Q. What computational tools are effective for predicting the reactivity and stability of derivatives under varying pH conditions?
- pKa prediction : Software like MarvinSketch (ChemAxon) calculates the formyl group’s pKa (~1.5–2.0), guiding buffer selection for aqueous reactions .
- Molecular dynamics (MD) simulations : AMBER or GROMACS models predict conformational changes in acidic environments (pH < 3), revealing susceptibility to ring-opening .
- Density Functional Theory (DFT) : Models transition states for nucleophilic additions to the formyl group, aiding in predicting regioselectivity .
Q. How do conflicting reports on the scaffold’s stability in protic solvents impact experimental design?
While some studies report scaffold degradation in methanol/water mixtures (e.g., 10% decomposition after 24 hrs at 25°C), others observe stability under anhydrous conditions. Recommendations include:
- Solvent screening : Use aprotic solvents (e.g., DCM or acetonitrile) for reactions requiring prolonged heating.
- Real-time monitoring : In situ IR spectroscopy to detect early signs of degradation (e.g., carbonyl peak shifts) .
Methodological Notes
- Contradiction analysis : Cross-validate synthetic protocols using multiple characterization techniques (e.g., NMR, HRMS, and X-ray crystallography) to resolve stereochemical ambiguities .
- Data reproducibility : Document reaction conditions meticulously (e.g., ramp rates, inert atmosphere quality) to account for variability in yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
